2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxy group, an oxopiperidinyl group, and a nitrobenzamide moiety.
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that many compounds are metabolized in the liver via the p450 cytochromes , which could potentially apply to this compound.
Result of Action
It’s known that indole derivatives can have a wide range of biological effects, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Oxopiperidinyl Intermediate: This step involves the reaction of a suitable piperidine derivative with an oxidizing agent to form the oxopiperidinyl group.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Nitrobenzamide Moiety: This step involves the nitration of a suitable benzamide derivative using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-chloro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4-aminobenzamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of 2-chloro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4-aminobenzamide.
Substitution: Formation of new derivatives with substituted groups.
Scientific Research Applications
2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4-aminobenzamide: A reduced derivative with an amino group instead of a nitro group.
2-chloro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4-hydroxybenzamide: A derivative with a hydroxy group instead of a nitro group.
Uniqueness
2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, contributes to its potential biological activities and reactivity in chemical reactions.
Properties
IUPAC Name |
2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c1-28-17-10-12(5-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-7-6-13(23(26)27)11-15(14)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCPIGIIGIRHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.